4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an ethylsulfanyl group attached to the fourth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1,2,3,4-tetrahydroquinoline with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,2,3,4-tetrahydroquinoline.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways related to its therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoline
- 4-(Propylsulfanyl)-1,2,3,4-tetrahydroquinoline
- 4-(Butylsulfanyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
4-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline is unique due to the specific length and properties of the ethylsulfanyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its methyl, propyl, and butyl analogs. The ethylsulfanyl group provides a balance between hydrophobicity and steric effects, which can be advantageous in certain chemical and biological applications.
Properties
IUPAC Name |
4-ethylsulfanyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-6,11-12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMUOVZHTFJQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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